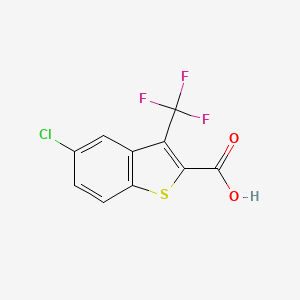

5-Chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Descripción

5-Chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a heterocyclic compound featuring a benzothiophene core substituted with chlorine at position 5, a trifluoromethyl (-CF₃) group at position 3, and a carboxylic acid (-COOH) moiety at position 2. This molecule is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid provides a site for hydrogen bonding or salt formation, influencing solubility and biological interactions .

Propiedades

IUPAC Name |

5-chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF3O2S/c11-4-1-2-6-5(3-4)7(10(12,13)14)8(17-6)9(15)16/h1-3H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBVMXWKAATNFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(S2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731140 | |

| Record name | 5-Chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752135-60-7 | |

| Record name | 5-Chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Material Preparation

The synthesis generally begins with benzothiophene derivatives that possess suitable reactive sites for substitution. A common precursor is 2-chlorobenzothiophene , which can be selectively halogenated at the 3-position to introduce the trifluoromethyl group.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 3-position is introduced via electrophilic trifluoromethylation. This step often employs reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) under photoredox catalysis or radical conditions.

- Reagents: CF3I or CF3SO2Cl

- Catalyst: Copper or iron-based catalysts

- Solvent: Acetonitrile or DMF

- Temperature: Room temperature to 80°C

- Duration: Several hours

Carboxylation to Form the Carboxylic Acid

Following trifluoromethylation, the aromatic ring undergoes carboxylation, typically via carbon dioxide (CO2) under pressure, in the presence of a base such as potassium carbonate or sodium hydride .

- Reagents: CO2 gas

- Base: K2CO3 or NaH

- Solvent: DMF or DMSO

- Temperature: Elevated (around 100°C)

- Pressure: CO2 atmosphere

The carboxylation step introduces the carboxylic acid functionality at the desired position, completing the synthesis of the target compound.

Alternative Route: Multi-step Synthesis via Halogenation and Oxidation

Halogenation of Benzothiophene

Selective chlorination at the 5-position of benzothiophene derivatives can be achieved using N-chlorosuccinimide (NCS) in the presence of radical initiators like AIBN, under controlled conditions.

Trifluoromethylation

The trifluoromethyl group is introduced at the 3-position through radical trifluoromethylation, as described above.

Oxidation to Carboxylic Acid

The final step involves oxidation of the methyl or other side chains to the carboxylic acid, often using potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) under acidic or basic conditions.

Patented Methods and Specific Conditions

A notable patent (WO1999047510A2) describes a two-step process:

Step 1: Reacting halobenzaldehyde derivatives with mercaptoacetic acid derivatives in anhydrous conditions, often in dimethylformamide (DMF), using alkali metal hydroxides and phase transfer catalysts, at elevated temperatures (~115-125°C) and pressures (15-25 psi). This step facilitates the formation of benzothiophene derivatives with the desired substituents.

Step 2: Acidification of the intermediate salt with mineral acids (hydrochloric acid, sulfuric acid) to yield the free carboxylic acid.

This method emphasizes the use of halogenated benzaldehyde derivatives as starting materials and involves cyclization under controlled conditions.

Data Table: Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Method 1 | 2-chlorobenzothiophene derivatives | CF3I or CF3SO2Cl | Radical trifluoromethylation, CO2 pressure | 60-80% | Efficient for trifluoromethylation and carboxylation |

| Method 2 | Halogenated benzothiophene + mercaptoacetic acid | Alkali hydroxides, phase transfer catalysts | 115-125°C, 15-25 psi | 83-92% | Based on patent WO1999047510A2 |

| Method 3 | Benzothiophene derivatives | NCS, KMnO4 | Radical halogenation, oxidation | Variable | Suitable for selective halogenation and oxidation |

Research Findings and Considerations

- Selectivity: The trifluoromethylation step requires precise control to avoid poly-substitution.

- Reaction Efficiency: The use of phase transfer catalysts and elevated temperatures enhances yield and selectivity.

- Purification: Acid-base extraction and recrystallization are common for isolating the final product.

- Environmental and Safety Aspects: Reactions involving halogenated reagents and strong oxidizers demand appropriate safety measures.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Aplicaciones Científicas De Investigación

5-Chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions.

Industry: The compound can be used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mecanismo De Acción

The mechanism by which 5-Chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing various cellular pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2.1 Benzothiophene Derivatives

7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid (Similarity: 0.94)

- Structural Differences : Replaces -CF₃ with -OH at position 3.

- Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, reducing lipophilicity (logP ~1.2 vs. ~2.8 for the target compound). This substitution may enhance solubility but reduce membrane permeability .

- Applications: Potential use in hydrophilic drug formulations.

6-Chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid (Similarity: 0.88)

- Structural Differences : Chlorine at position 6 instead of 5, and -OCH₃ replaces -CF₃.

- Impact : The methoxy group is less electron-withdrawing than -CF₃, altering electronic distribution. Positional isomerism (Cl at 6 vs. 5) may affect binding affinity in enzyme targets due to steric clashes or altered π-stacking .

7-Chloro-1-benzothiophene-2-carboxylic acid (Similarity: 0.78)

- Structural Differences : Lacks both -CF₃ and substituents at position 3.

- Impact : Simpler structure with lower molecular weight (209.6 g/mol vs. 279.6 g/mol). Reduced steric bulk may improve synthetic accessibility but decrease metabolic stability .

2.2 Benzofuran Analogs

5-Chloro-3-methyl-benzofuran-2-carboxylic acid

- Core Difference : Benzofuran (oxygen heteroatom) instead of benzothiophene (sulfur).

- Impact : Oxygen’s higher electronegativity reduces aromaticity compared to sulfur, decreasing π-electron density. Methyl (-CH₃) at position 3 is less electronegative than -CF₃, leading to lower resistance to oxidative metabolism .

2.3 Thiophene and Pyrimidine Derivatives

5-Chloro-2-sulfamoylthiophene-3-carboxylic Acid

- Core Difference: Monocyclic thiophene vs. bicyclic benzothiophene.

- However, the absence of a fused benzene ring reduces planarity, affecting target binding .

2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester

- Core Difference : Pyrimidine ring with trifluoromethyl and pyridyl substituents.

- Impact : The ethyl ester reduces acidity (pKa ~5 vs. ~2 for carboxylic acid), improving oral bioavailability. Dual -CF₃ groups enhance electron-withdrawing effects, stabilizing negative charges in intermediates .

Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | logP* | pKa (COOH) | Solubility (mg/mL) |

|---|---|---|---|---|

| 5-Chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | 279.64 | 2.8 | 2.1 | 0.15 |

| 7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid | 228.65 | 1.2 | 3.5 | 1.2 |

| 5-Chloro-3-methyl-benzofuran-2-carboxylic acid | 210.63 | 2.1 | 2.8 | 0.8 |

| 5-Chloro-2-sulfamoylthiophene-3-carboxylic Acid | 241.67 | 0.9 | 1.8 | 3.5 |

*Calculated using XLogP3-AA.

Actividad Biológica

5-Chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of approximately 280.65 g/mol. The presence of a trifluoromethyl group enhances its lipophilicity, which can influence its biological interactions and pharmacokinetics.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₄ClF₃O₂S |

| Molecular Weight | 280.65 g/mol |

| LogP (octanol-water partition coefficient) | 4.27 |

| PSA (polar surface area) | 65.54 Ų |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor Modulation : It can bind to various receptors, potentially modulating signal transduction pathways critical for cellular function.

- Influence on Pathways : The compound may affect multiple biochemical pathways, including those involved in inflammation and cancer progression.

Biological Activity and Therapeutic Potential

Research into the biological activity of this compound has indicated several promising applications:

- Anticancer Activity : Initial studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis or inhibition of cell proliferation.

- Antimicrobial Properties : There is evidence indicating that it possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzothiophene compounds exhibited significant anticancer activity against breast cancer cell lines, suggesting that structural modifications could enhance efficacy .

- Antimicrobial Testing : Research published in Pharmaceutical Biology highlighted the antimicrobial effects of related compounds, suggesting that the presence of the trifluoromethyl group could enhance antibacterial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.